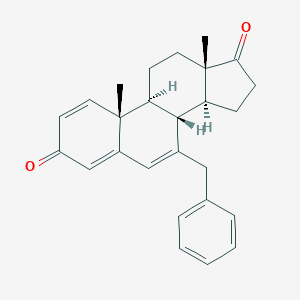

7-Benzylandrosta-1,4,6-triene-3,17-dione

Description

Structure

3D Structure

Propriétés

Numéro CAS |

131802-66-9 |

|---|---|

Formule moléculaire |

C26H28O2 |

Poids moléculaire |

372.5 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S)-7-benzyl-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C26H28O2/c1-25-12-10-20(27)16-19(25)15-18(14-17-6-4-3-5-7-17)24-21-8-9-23(28)26(21,2)13-11-22(24)25/h3-7,10,12,15-16,21-22,24H,8-9,11,13-14H2,1-2H3/t21-,22-,24-,25-,26-/m0/s1 |

Clé InChI |

TZJKJQQPVWTQSG-AEFDYNLKSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CC5=CC=CC=C5 |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)CC5=CC=CC=C5 |

SMILES canonique |

CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CC5=CC=CC=C5 |

Synonymes |

7-BATDO 7-benzyl-1,4,6-androstatriene-3,17-dione 7-benzylandrosta-1,4,6-triene-3,17-dione |

Origine du produit |

United States |

Synthetic Strategies and Chemical Modifications of 7 Benzylandrosta 1,4,6 Triene 3,17 Dione

De Novo Synthetic Pathways for 7-Benzylandrosta-1,4,6-triene-3,17-dione

The synthesis of 7-Benzylandrosta-1,4,6-triene-3,17-dione is typically achieved through a semi-synthetic approach starting from more common steroid precursors. The key transformation involves the formation of the 1,4,6-triene system from a suitable diene precursor.

The direct precursor for the synthesis of 7-Benzylandrosta-1,4,6-triene-3,17-dione is its corresponding diene, 7-benzyl-4,6-androstadiene-3,17-dione. nih.gov The synthesis of this crucial intermediate and other 7-substituted 4,6-androstadiene-3,17-diones begins with a protected androstenone derivative. acs.orgelsevierpure.com

A common starting strategy involves the addition of Grignard or organolithium reagents to 3,3:17,17-bis(ethylenedioxy)-5-androsten-7-one. acs.orgelsevierpure.com This reaction introduces the desired substituent at the C-7 position. For instance, benzylmagnesium chloride would be used to introduce the benzyl (B1604629) group. Following the addition reaction, the protective groups are removed to yield the 7-substituted 4,6-androstadiene-3,17-dione intermediate. acs.org

Table 1: Key Precursors and Intermediates

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 3,3:17,17-bis(ethylenedioxy)-5-androsten-7-one | Starting material for C-7 functionalization | acs.orgelsevierpure.com |

| 7-Benzyl-4,6-androstadiene-3,17-dione | Direct precursor to the target triene | nih.gov |

| Androsta-1,4,6-triene-3,17-dione (B190583) | Starting material for C-7 derivatization | nih.gov |

The final and critical step in forming the 1,4,6-triene system is a dehydrogenation reaction. This is accomplished by reacting the 7-substituted 4,6-androstadiene-3,17-dione precursor with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This reaction is typically performed under neutral conditions to facilitate the introduction of the C1-C2 double bond, thus converting the diene into the desired triene. nih.gov DDQ is a widely utilized quinone with a high reduction potential, making it an effective reagent for such hydride transfer reactions in steroid synthesis. researchgate.net

Targeted Chemical Derivatization at the C-7 Position of Androstatrienes

The C-7 position of the androstane (B1237026) nucleus is a key site for chemical modification to produce a variety of analogues with differing properties.

Following the same synthetic logic as for the 7-benzyl derivative, other analogues can be created by varying the Grignard or lithium reagent used in the initial step. For example, 7-phenyl-1,4,6-androstatriene-3,17-dione (B143896) and 7-phenethyl-1,4,6-androstatriene-3,17-dione (B142076) have been synthesized. nih.gov The synthesis of these compounds also proceeds through their respective 7-phenyl and 7-phenethyl-4,6-androstadiene-3,17-dione intermediates, which are then oxidized with DDQ to form the final triene products. nih.gov

Table 2: Examples of 7-Substituted Androstatriene Analogues

| Compound Name | Synthetic Method | Reference |

|---|---|---|

| 7-Phenyl-1,4,6-androstatriene-3,17-dione | DDQ oxidation of the corresponding diene | nih.gov |

| 7-Benzyl-1,4,6-androstatriene-3,17-dione | DDQ oxidation of the corresponding diene | nih.gov |

| 7-Phenethyl-1,4,6-androstatriene-3,17-dione | DDQ oxidation of the corresponding diene | nih.gov |

Androsta-1,4,6-triene-3,17-dione can itself serve as a starting material for the synthesis of other derivatives, specifically for introducing substituents at the 7-alpha position. A key methodology is the conjugate Michael addition. For example, various 7α-thiosubstituted androsta-1,4-diene-3,17-dione (B159171) derivatives have been synthesized via an acid-catalyzed or base-catalyzed conjugate Michael addition of substituted thiophenols or thionaphthols to androsta-1,4,6-triene-3,17-dione. nih.gov This reaction adds the thio-substituent to the C-7 position and removes the C6-C7 double bond, resulting in a 1,4-diene structure. nih.gov

Considerations for Stereochemical Control and Regioselectivity in the Synthesis of Substituted Androstane Derivatives

The synthesis of complex molecules like substituted androstane derivatives is fraught with challenges, primarily concerning stereochemical control and regioselectivity. numberanalytics.com Steroids possess multiple chiral centers, and maintaining the correct three-dimensional arrangement is critical. numberanalytics.comnumberanalytics.com

Stereochemical Control: The rigid, fused-ring structure of the androstane nucleus influences the approach of reagents, often leading to stereoselective reactions. numberanalytics.com For instance, in the synthesis of 7α-substituted derivatives from androsta-1,4,6-triene-3,17-dione, the addition typically occurs from the less sterically hindered alpha-face of the steroid. nih.gov The stereochemistry of ring junctions (e.g., A/B ring fusion) and the configuration of substituents can be determined using various analytical methods. nih.gov The transannular directing effect of existing functional groups, such as an epoxide, can also influence the facial selectivity of subsequent reactions on other parts of the steroid skeleton. researchgate.net

Regioselectivity: Controlling the specific position at which a reaction occurs is another major consideration. numberanalytics.com In the case of derivatization, protecting groups are often employed to block reactive sites and direct reagents to the desired location. For example, in the synthesis of the 7-substituted diene precursors, the keto groups at C-3 and C-17 are protected as ketals to prevent them from reacting with the Grignard reagent, thereby ensuring the reaction occurs selectively at the C-7 ketone. acs.orgelsevierpure.com Similarly, the choice of reagents and reaction conditions can influence which double bond in a diene or triene system reacts, as seen in the selective Michael addition to the 6,7-double bond of androsta-1,4,6-triene-3,17-dione. nih.gov

Elucidation of Mechanism Based Aromatase Inhibition by 7 Benzylandrosta 1,4,6 Triene 3,17 Dione

Hypothesis of Enzyme-Activated Irreversible Inhibition

The central hypothesis for the action of 7-Benzylandrosta-1,4,6-triene-3,17-dione is that it functions as a suicide substrate for aromatase. This model posits that the inhibitor is recognized and processed by the enzyme's active site, leading to the generation of a reactive intermediate that subsequently forms a permanent, covalent bond with the enzyme, causing irreversible inactivation. nih.gov Evidence supporting this hypothesis comes from its time-dependent and NADPH-dependent effects on enzyme activity. nih.gov

A critical finding in support of the enzyme-activated inhibition hypothesis is the absolute requirement for the cofactor NADPH. nih.gov Aromatase is a cytochrome P-450 enzyme, and its catalytic cycle, which converts androgens to estrogens, is dependent on NADPH as a reducing equivalent. dntb.gov.ua Studies demonstrated that the inactivation of aromatase by 7-Benzylandrosta-1,4,6-triene-3,17-dione occurred only when NADPH was present in the incubation medium. nih.gov In the absence of NADPH, no significant loss of aromatase activity was observed, indicating that the compound itself is not directly inhibitory but requires enzymatic processing to become an active inactivator. nih.gov

Kinetic studies revealed that 7-Benzylandrosta-1,4,6-triene-3,17-dione causes a time-dependent loss of aromatase activity, which is a hallmark of irreversible inhibition. nih.gov The inactivation process follows first-order kinetics, meaning the rate of inactivation is directly proportional to the concentration of the active enzyme-inhibitor complex. nih.gov This time-dependent nature distinguishes it from simple competitive inhibitors, which establish a rapid equilibrium with the enzyme. nih.gov

Investigation of Active Site Interactions and Covalent Adduct Formation

Further investigations focused on characterizing the interactions within the aromatase active site and confirming the formation of a stable, covalent bond between the enzyme and the inhibitor.

The irreversible nature of the inhibition was confirmed through biochemical studies designed to assess the permanence of the inactivation. nih.gov These irreversibility studies demonstrated that the enzyme's activity could not be restored after exposure to the inhibitor, even after procedures that would typically dissociate non-covalently bound inhibitors. This provides strong evidence for the formation of a covalent adduct between the enzyme and a metabolite of 7-Benzylandrosta-1,4,6-triene-3,17-dione. nih.gov

To confirm that the inactivation occurs at the enzyme's active site, substrate protection experiments were conducted. When the inhibitor was added to the enzyme in the presence of the natural substrate, 4-androstene-3,17-dione, the rate of inactivation was significantly reduced. nih.gov The substrate effectively protected the enzyme from being inactivated by 7-Benzylandrosta-1,4,6-triene-3,17-dione. nih.gov This demonstrates that the inhibitor and the substrate compete for the same binding site on the aromatase enzyme, a key characteristic of active-site-directed irreversible inhibition. nih.gov

To explore the potential involvement of specific nucleophilic amino acid residues in the covalent adduct formation, protection studies with external nucleophiles were performed. Cysteine, a potent nucleophile, was added to the incubation mixture to see if it could "trap" the reactive intermediate generated from the inhibitor, thereby protecting the enzyme. The results showed that cysteine failed to protect aromatase from inactivation by 7-Benzylandrosta-1,4,6-triene-3,17-dione. nih.gov This suggests that the reactive intermediate, once formed, reacts rapidly with a nucleophile within the enzyme's active site and is not readily accessible to external agents like cysteine. nih.gov

Summary of Mechanistic Findings

| Experimental Finding | Observation | Conclusion | Reference |

|---|---|---|---|

| NADPH Requirement | Inactivation of aromatase occurs only in the presence of NADPH. | The inhibitor requires enzymatic activation by the cytochrome P-450 catalytic cycle. | nih.gov |

| Kinetic Analysis | The loss of enzyme activity is time-dependent and follows first-order kinetics. | The compound is an irreversible inhibitor, not a simple competitive one. | nih.gov |

| Irreversibility Studies | Enzyme activity cannot be recovered after incubation with the inhibitor. | A stable, covalent bond is formed between the enzyme and the inhibitor. | nih.gov |

| Substrate Protection | The presence of 4-androstene-3,17-dione reduces the rate of inactivation. | The inhibitor acts at the enzyme's active site. | nih.gov |

| Nucleophile Protection | The external nucleophile, cysteine, does not prevent enzyme inactivation. | The activated inhibitor reacts rapidly with an internal active site nucleophile. | nih.gov |

Comparative Mechanistic Analysis with Other Steroidal Aromatase Inhibitors

The mechanism by which 7-Benzylandrosta-1,4,6-triene-3,17-dione inhibits aromatase is best understood through comparison with other classes of aromatase inhibitors (AIs). Aromatase inhibitors are broadly categorized based on their chemical structure and their mode of interaction with the enzyme. The two primary classes are non-steroidal inhibitors and steroidal inhibitors, which differ fundamentally in their mechanism of action.

Non-steroidal aromatase inhibitors, such as anastrozole (B1683761) and letrozole (B1683767), function as reversible, competitive inhibitors. wikipedia.orgnih.gov Their mechanism involves non-covalently binding to the active site of the aromatase enzyme. researchgate.net This binding is temporary and is in direct competition with the enzyme's natural substrate, androstenedione (B190577). Because the interaction is reversible, the enzyme's activity can be restored if the inhibitor is removed. aacrjournals.org

In stark contrast, 7-Benzylandrosta-1,4,6-triene-3,17-dione, a steroidal inhibitor, operates through an irreversible mechanism. nih.gov Like other steroidal AIs such as exemestane, it acts as an enzyme-activated inhibitor, often referred to as a "suicide inhibitor." wikipedia.org These inhibitors are recognized by the aromatase enzyme as a substrate. The enzyme then initiates its catalytic process, which converts the inhibitor into a reactive intermediate. This intermediate then binds covalently and permanently to the enzyme's active site, leading to its irreversible inactivation. researchgate.net This fundamental difference in binding—reversible and competitive versus irreversible and mechanism-based—is the primary distinction between 7-Benzylandrosta-1,4,6-triene-3,17-dione and non-steroidal AIs.

| Characteristic | Reversible Competitive Inhibitors (e.g., Anastrozole, Letrozole) | Irreversible Inhibitors (e.g., 7-Benzylandrosta-1,4,6-triene-3,17-dione, Exemestane) |

|---|---|---|

| Binding Type | Non-covalent, reversible researchgate.net | Covalent, permanent researchgate.netnih.gov |

| Interaction with Enzyme | Competes with the natural substrate for the active site wikipedia.org | Acts as a substrate, then forms a reactive intermediate that inactivates the enzyme mdpi.com |

| Effect on Enzyme | Temporarily blocks enzyme activity; activity can be restored upon inhibitor removal aacrjournals.org | Permanently deactivates the enzyme molecule wikipedia.org |

| Class | Non-steroidal (Type II) aacrjournals.org | Steroidal (Type I) aacrjournals.orgmdpi.com |

While 7-Benzylandrosta-1,4,6-triene-3,17-dione shares its general classification as an enzyme-activated irreversible inhibitor with other steroidal compounds like its parent structure androsta-1,4,6-triene-3,17-dione (B190583) (ATD) and exemestane, specific research highlights unique aspects of its interaction with aromatase. nih.govwikipedia.org

Research conducted on human placental microsomes demonstrated that 7-Benzylandrosta-1,4,6-triene-3,17-dione causes a time-dependent, first-order inactivation of aromatase, which is characteristic of mechanism-based inhibitors. nih.gov This inactivation is dependent on the presence of the cofactor NADPH, confirming that the inhibitor must be processed by the enzyme to become active. Furthermore, the natural substrate, 4-androstene-3,17-dione, was shown to protect the enzyme from inactivation, indicating that the inhibitor acts at the substrate-binding site. nih.gov

A key distinguishing feature was observed in experiments involving the nucleophile cysteine. For many mechanism-based inhibitors, external nucleophiles like cysteine can "rescue" the enzyme by reacting with the generated electrophilic intermediate before it can form a covalent bond with the enzyme. However, in the case of 7-Benzylandrosta-1,4,6-triene-3,17-dione, cysteine failed to protect the aromatase enzyme from inactivation. nih.gov This finding is significant because, in the same study, cysteine offered partial protection against a similar analog, 7-phenyl-1,4,6-androstatriene-3,17-dione (B143896). nih.gov This suggests that the reactive intermediate generated from 7-Benzylandrosta-1,4,6-triene-3,17-dione is either highly reactive, sterically hindered in a way that prevents cysteine from accessing it, or that the inactivation reaction proceeds so rapidly and efficiently within the active site that the external nucleophile cannot intervene. This specific behavior distinguishes its inactivation pathway from that of other closely related steroidal inhibitors.

| Compound | General Mechanism | Key Experimental Finding |

|---|---|---|

| 7-Benzylandrosta-1,4,6-triene-3,17-dione | Enzyme-activated, irreversible inactivation nih.gov | Inactivation is not prevented by the nucleophile cysteine nih.gov |

| 7-Phenyl-1,4,6-androstatriene-3,17-dione | Enzyme-activated, irreversible inactivation nih.gov | Inactivation is partially prevented by cysteine nih.gov |

| Exemestane | Enzyme-activated, irreversible inactivation via covalent binding wikipedia.orgresearchgate.net | Forms a permanent, deactivating bond with the aromatase enzyme wikipedia.org |

| Androsta-1,4,6-triene-3,17-dione (ATD) | Potent, irreversible aromatase inhibitor that permanently binds and inactivates the enzyme wikipedia.org | Causes time-dependent loss of aromatase activity nih.gov |

Structure Activity Relationship Sar Studies of 7 Substituted Androsta 1,4,6 Triene 3,17 Diones

Impact of the C-7 Benzyl (B1604629) Moiety on Aromatase Inhibitory Potency and Selectivity

The introduction of a benzyl group at the C-7 position of the androsta-1,4,6-triene-3,17-dione (B190583) scaffold has been shown to be a critical modification for enhancing aromatase inhibitory activity. 7-Benzylandrosta-1,4,6-triene-3,17-dione has been identified as an effective enzyme-activated irreversible inhibitor of aromatase. nih.gov Studies conducted in vitro using human placental microsomes demonstrated that this compound causes a time-dependent, first-order inactivation of aromatase, which is characteristic of suicide inhibitors. nih.gov This inactivation is dependent on the presence of the cofactor NADPH, confirming that the inhibitor requires enzymatic processing to exert its irreversible effect. nih.gov

The inhibitory potency of related compounds underscores the importance of the C-7 substituent. For instance, the precursor compound, 7-benzyl-4,6-androstadiene-3,17-dione, is an effective competitive inhibitor of microsomal aromatase, with reported apparent Ki values ranging from 61 to 174 nM. nih.govelsevierpure.com The covalent nature of the bond formed by 7-benzylandrosta-1,4,6-triene-3,17-dione with the aromatase enzyme was demonstrated in studies where the addition of cysteine, a potent nucleophile, failed to protect the enzyme from inactivation. nih.gov This suggests that the inhibitor forms a stable, covalent linkage with the enzyme active site, leading to its permanent deactivation. nih.gov The substrate, androstenedione (B190577), was able to protect the enzyme from this inactivation, indicating that the inhibitor acts at the enzyme's active site. nih.gov

Influence of Alkyl Chain Length and Substituent Variation at the C-6 and C-7 Positions on Enzyme Affinity and Inactivation Efficacy

The size and nature of substituents at both the C-6 and C-7 positions play a crucial role in modulating the affinity and inactivation efficacy of androsta-1,4,6-triene-3,17-dione inhibitors. Studies on a series of 6-alkyl substituted androsta-1,4,6-triene-3,17-diones have provided detailed insights into the spatial constraints of the aromatase active site.

Research has shown that varying the length of an n-alkyl chain at the C-6 position significantly impacts enzyme affinity. nih.gov A series of 6-alkyl-1,4,6-triene steroids were found to be extremely powerful competitive inhibitors, with apparent Ki values ranging from 2.5 to 58 nM. nih.gov The 6-ethyl analog was identified as the most potent inhibitor in this series, with a Ki of 2.5 nM. nih.gov With the exception of the 6-methyl version, these 6-alkyl-1,4,6-triene steroids demonstrated a higher affinity for aromatase than the natural substrate, androstenedione. nih.gov

Furthermore, all of the 6-alkyl-1,4,6-triene steroids were found to inactivate aromatase in a time-dependent manner, whereas their corresponding 4,6-diene analogs did not. nih.gov This highlights the importance of the C1-C2 double bond in conjunction with the C-6 substituent for conferring the mechanism-based inactivation property. However, no direct correlation was observed between the enzyme affinity (Ki) and the rate of inactivation (k_inact) for these 6-alkyl-1,4,6-trienes, suggesting that the structural features required for tight binding are distinct from those needed for efficient inactivation. nih.gov

Some research has also suggested that the C-6α position is more favorable for activity towards the aromatase enzyme than the C-7α position. nih.gov For 7-substituted analogs, the nature of the substituent is also critical. While 7-benzyl and 7-phenethyl groups on the related 4,6-androstadiene-3,17-dione nucleus result in effective inhibition, a 7-phenyl substituent leads to poor activity, with an apparent Ki of 1.42 µM. nih.gov

| Compound (6-n-Alkyl Group) | Apparent Ki (nM) | kinact (min-1) |

|---|---|---|

| Methyl | 58 | 0.074 |

| Ethyl | 2.5 | 0.038 |

| n-Propyl | 7.8 | 0.021 |

| n-Butyl | 14 | 0.026 |

| n-Pentyl | 15 | 0.035 |

| n-Hexyl | 18 | 0.035 |

| n-Heptyl | 18 | 0.040 |

Computational Approaches and Molecular Modeling in Predicting Inhibitor-Enzyme Binding and Conformational Requirements

Computational approaches and molecular modeling have been instrumental in elucidating the binding modes of 7-substituted androsta-1,4,6-triene-3,17-diones within the aromatase active site. These studies help to rationalize the observed structure-activity relationships and guide the design of more potent inhibitors.

Energy minimization calculations and molecular modeling have been performed on 7-substituted steroids to understand their conformational preferences and interactions with the enzyme. nih.gov These studies indicated that for potent inhibition, the substituent at the C-7 position needs to orient itself correctly to fit within a specific pocket of the enzyme. Modeling of 7-benzyl-4,6-androstadiene-3,17-dione, a direct precursor to the target compound, showed that the benzyl group orients itself in such a way that the phenyl ring can protrude into the 7α pocket of the enzyme. nih.gov This orientation is similar to that observed in minimized structures of other potent 7α-substituted androstenedione inhibitors. nih.gov

In contrast, for the poorly active 7-phenyl analog, modeling suggested that the 7-substituent is perpendicular to the steroid nucleus and can only adopt a pseudo-beta position, which is likely unfavorable for strong binding. nih.gov Molecular modeling of 6-alkyl substituted inhibitors also suggests that their increased affinities may depend on the formation of a thermodynamically stable enzyme-inhibitor complex within a hydrophobic binding pocket of the enzyme. nih.gov These computational findings underscore the importance of the substituent's conformation and its ability to engage in favorable interactions within specific sub-pockets of the aromatase active site.

Preclinical Investigations of Biological Activity in Research Models

In Vitro Aromatase Inhibition Assays in Cell-Free Systems and Microsomal Preparations (e.g., Human Placental Microsomes, Rat Ovarian Microsomes)

Research into 7-Benzylandrosta-1,4,6-triene-3,17-dione has demonstrated its activity as an enzyme-activated irreversible inhibitor of aromatase in in-vitro studies using human placental microsomes. nih.gov In one key study, this compound, along with 7-phenyl-1,4,6-androstatriene-3,17-dione (B143896) and 7-phenethyl-1,4,6-androstatriene-3,17-dione (B142076), was synthesized and evaluated. The findings indicated that these compounds induced a first-order inactivation of the aromatase enzyme, a process that was dependent on the presence of the cofactor NADPH. nih.gov When NADPH was absent, no inactivation occurred. nih.gov

| Compound | System | Key Findings |

|---|---|---|

| 7-Benzylandrosta-1,4,6-triene-3,17-dione | Human Placental Microsomes | Produces first-order, NADPH-dependent inactivation of aromatase; Inactivation is irreversible and not protected by cysteine. nih.gov |

| 7-Phenyl-1,4,6-androstatriene-3,17-dione | Human Placental Microsomes | Produces first-order, NADPH-dependent inactivation of aromatase; Inactivation is partially protected by cysteine. nih.gov |

| 7-Phenethyl-1,4,6-androstatriene-3,17-dione | Human Placental Microsomes | Produces first-order, NADPH-dependent inactivation of aromatase; Inactivation is irreversible and not protected by cysteine. nih.gov |

Effects on Estrogen Biosynthesis in Various Cellular and Tissue Culture Models

Specific research data on the effects of 7-Benzylandrosta-1,4,6-triene-3,17-dione on estrogen biosynthesis in cellular and tissue culture models are not available in the reviewed scientific literature. While its parent compound, androsta-1,4,6-triene-3,17-dione (B190583) (ATD), has been shown to inhibit estrogen biosynthesis, dedicated studies on the 7-benzyl derivative are lacking. nih.govmedchemexpress.com

Modulation of Steroidogenesis Beyond Direct Aromatase Inhibition in Research Models

Detailed investigations into the modulation of steroidogenesis by 7-Benzylandrosta-1,4,6-triene-3,17-dione, beyond its direct action on aromatase, have not been reported in the available scientific literature.

Specific studies analyzing the influence of 7-Benzylandrosta-1,4,6-triene-3,17-dione on the production of 5-alpha and 5-beta dihydrotestosterone (B1667394) could not be identified in the reviewed literature. Research on the related compound ATD shows it can modify the metabolism of testosterone (B1683101) in the rat ventral prostate, but similar analyses for the 7-benzyl derivative are not available. nih.gov

Research on Reproductive Physiology in Animal Models (e.g., Inhibition of Mating, Ovulation, and Estradiol (B170435) Secretion)

While the parent compound ATD has been studied for its antifertility effects, including the inhibition of mating, ovulation, and estradiol secretion in animal models, specific research on the effects of 7-Benzylandrosta-1,4,6-triene-3,17-dione on reproductive physiology in animal models is not present in the available scientific literature. nih.govnih.gov

Neuroendocrine and Behavioral Research in Animal Models (e.g., Olfactory Behavior, Luteinizing Hormone Release Modulation)

Preclinical studies focusing on the neuroendocrine and behavioral effects of 7-Benzylandrosta-1,4,6-triene-3,17-dione, such as its impact on olfactory behavior or the modulation of luteinizing hormone release, have not been reported in the reviewed scientific literature. Studies on the parent compound ATD have explored its effects on behavior and LH release, but this research has not been extended to the 7-benzyl derivative. ebi.ac.uknih.gov

Advanced Analytical Methodologies for Research and Metabolic Studies

Development and Validation of Analytical Methods for the Detection of 7-Benzylandrosta-1,4,6-triene-3,17-dione and its Metabolites in Complex Biological Matrices (e.g., Liquid Chromatography/High Resolution Mass Spectrometry)

Specific studies on the development and validation of analytical techniques for 7-Benzylandrosta-1,4,6-triene-3,17-dione are not documented.

Identification and Structural Elucidation of Novel Biotransformation Products

There is no available research on the biotransformation products of 7-Benzylandrosta-1,4,6-triene-3,17-dione.

No studies have been published characterizing the reduction products of 7-Benzylandrosta-1,4,6-triene-3,17-dione.

There is no information available on the hydroxylation patterns of 7-Benzylandrosta-1,4,6-triene-3,17-dione.

Application of Advanced Analytical Techniques in Pharmacokinetic Research Models for Understanding Compound Disposition (e.g., Equine Studies)

Pharmacokinetic studies, including those in equine models, for 7-Benzylandrosta-1,4,6-triene-3,17-dione have not been reported.

Future Directions in Academic Research on 7 Benzylandrosta 1,4,6 Triene 3,17 Dione

Rational Design and Synthesis of Next-Generation 7-Substituted Derivatives with Tuned Pharmacological Profiles

Future research will focus on the rational design and synthesis of novel derivatives of 7-Benzylandrosta-1,4,6-triene-3,17-dione to enhance potency, selectivity, and pharmacological properties. The 7-position of the androstane (B1237026) nucleus has been identified as a key site for modification, where bulky substituents can be accommodated. nih.gov Biochemical and molecular modeling studies have shown that the orientation of the substituent at the 7-position is critical for inhibitory activity. nih.gov For instance, in 7-substituted 4,6-androstadiene-3,17-diones, 7-benzyl and 7-phenethyl groups orient themselves in a way that allows the phenyl rings to fit into a specific pocket of the enzyme, a feature associated with potent inhibition. nih.gov

The synthesis of next-generation analogs will involve modifying the benzyl (B1604629) group with various electron-donating or electron-withdrawing groups, altering its size, or replacing it with other aromatic or heterocyclic moieties. The goal is to fine-tune the electronic and steric properties of the molecule to optimize its interaction with the aromatase active site. The synthesis of such derivatives often starts from androsta-1,4,6-triene-3,17-dione (B190583) or related steroid precursors, employing reactions like conjugate Michael additions of thiophenols or reactions with Grignard or lithium reagents to introduce the desired 7-substituent. nih.govelsevierpure.com These synthetic efforts will produce a library of compounds for further evaluation.

Table 1: Structure-Activity Relationship of 7-Substituted Aromatase Inhibitors

| Compound Structure | 7-Substituent | Apparent Kᵢ (nM) | Reference |

|---|---|---|---|

| 7-Benzyl-4,6-androstadiene-3,17-dione | -CH₂-Ph | 61 - 174 | nih.gov |

| 7-Phenethyl-4,6-androstadiene-3,17-dione | -CH₂CH₂-Ph | 61 - 174 | nih.gov |

| 7-Phenyl-4,6-androstadiene-3,17-dione | -Ph | 1420 | nih.gov |

| 7α-(4'-amino)phenylthioandrosta-1,4-diene-3,17-dione | -S-Ph-NH₂ | 12 - 27 | nih.gov |

Investigation of Differential Effects Across Aromatase Isoforms or Specific Tissue Compartments

Aromatase (CYP19A1) is a single enzyme, but its gene expression is controlled by different, tissue-specific promoters. nih.govnih.gov This leads to varying levels of aromatase activity in different tissues, such as the gonads, adipose tissue, bone, and brain. wikipedia.org A critical future research direction is to investigate whether 7-Benzylandrosta-1,4,6-triene-3,17-dione and its next-generation derivatives exhibit differential inhibitory effects in these specific tissue compartments.

This research would explore whether the unique physiological environment of each tissue influences the inhibitor's potency or mechanism of action. For example, the regulation of aromatase in breast cancer tissue can be different from that in normal breast tissue, potentially involving distinct signaling pathways that could be exploited for more targeted inhibition. drugbank.compharmgkb.org Understanding these tissue-specific effects is crucial, as local estrogen production plays a significant role in the pathology of conditions like endometriosis and estrogen-dependent cancers. wikipedia.org Such studies could pave the way for developing inhibitors with improved tissue selectivity, maximizing therapeutic impact while minimizing potential systemic effects.

Integration with Advanced Computational Chemistry Approaches for Predictive Modeling and Rational Inhibitor Design

The integration of advanced computational chemistry is essential for accelerating the design of new inhibitors. Molecular modeling techniques, such as energy minimization calculations, have already provided insights into the structure-activity relationships of 7-substituted steroids. nih.gov These studies revealed that for potent inhibitors like 7-benzyl- and 7-phenethyl-4,6-androstadiene-3,17-diones, the substituent's phenyl ring can protrude into a specific "7 alpha pocket" of the enzyme, whereas less active compounds like the 7-phenyl analog adopt a conformation that is less favorable for this interaction. nih.gov

Future research will leverage more sophisticated computational tools:

Molecular Docking: To predict the binding modes and affinities of newly designed derivatives within the aromatase active site.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of inhibitors with their biological activity.

Molecular Dynamics (MD) Simulations: To simulate the dynamic interactions between the inhibitor and the enzyme over time, providing a deeper understanding of the mechanism of irreversible inhibition and the stability of the inhibitor-enzyme complex.

These in silico methods will allow for the virtual screening of large compound libraries, prioritizing the synthesis of candidates with the highest predicted potency and most desirable pharmacological profiles, thereby making the drug discovery process more efficient.

Exploration of Non-Canonical Mechanisms of Action or Unexplored Biological Pathways Influenced by the Compound

While 7-Benzylandrosta-1,4,6-triene-3,17-dione is primarily characterized as an aromatase inhibitor, its potential effects on other biological pathways remain largely unexplored. Research into resistance mechanisms for clinically used aromatase inhibitors has revealed that cancer cells can bypass estrogen deprivation by activating alternative growth signaling pathways. researchgate.netnih.gov These can include estrogen-independent activation of the estrogen receptor (ER) or signaling through other receptors like the androgen receptor (AR). researchgate.netnih.gov

A compelling avenue for future research is to investigate whether 7-Benzylandrosta-1,4,6-triene-3,17-dione or its analogs possess "non-canonical" activities beyond aromatase inhibition. This could involve screening the compounds for off-target effects on other steroidogenic enzymes, nuclear receptors, or key signaling kinases. unito.it Such studies could reveal unexpected polypharmacology, where a single compound modulates multiple targets, which might be advantageous in overcoming resistance. For instance, a compound that both inhibits aromatase and modulates AR signaling could offer a dual mechanism of action. nih.gov Uncovering these unexplored biological activities could open new research applications for this class of molecules.

Contribution to Fundamental Understanding of Steroid Hormone Homeostasis and Endocrine System Dysregulation in Research Settings

Potent and specific chemical probes are invaluable tools for basic research. 7-Benzylandrosta-1,4,6-triene-3,17-dione, as a well-characterized aromatase inhibitor, can be used in experimental models to study the fundamental principles of steroid hormone homeostasis. nih.gov By selectively blocking the final step of estrogen synthesis, researchers can investigate the downstream consequences on a wide range of physiological processes. nih.gov

This compound serves as a tool to probe the intricate feedback loops within the hypothalamo-pituitary-adrenal/gonadal axes. unito.it Furthermore, it can be used in toxicological research to understand the mechanisms by which endocrine-disrupting chemicals (EDCs) interfere with steroid synthesis and metabolism. scaht.orgnih.gov Many EDCs are suspected of altering endocrine function, and by comparing their effects to a specific inhibitor like 7-Benzylandrosta-1,4,6-triene-3,17-dione, scientists can better identify the key molecular events involved in endocrine disruption. scaht.orgresearchgate.net These studies contribute to a deeper understanding of both normal endocrine function and the pathophysiology of its dysregulation.

Table of Mentioned Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.